molecular formula C10H12O2 B1147902 (R)-1-phenylethyl acetate CAS No. 16197-92-5

(R)-1-phenylethyl acetate

Cat. No. B1147902
CAS RN: 16197-92-5
M. Wt: 164.2
InChI Key:
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Description

“®-1-phenylethyl acetate” is an acetate ester. Acetate esters have the general chemical formula CH3CO2R, where R is an organyl group . They are typically inexpensive, display low toxicity, and often have a sweet odor .


Synthesis Analysis

The synthesis of acetate esters like “®-1-phenylethyl acetate” can be achieved through various methods. One approach involves the use of iron (III)–acetate complexes for cyclic carbonate formation and the polymerisation of lactide . Another method involves the Fisher Esterification, which produces esters by refluxing a carboxylic acid and an alcohol in the presence of a concentrated acid catalyst .


Molecular Structure Analysis

The molecular structure of acetate esters, including “®-1-phenylethyl acetate”, is characterized by the presence of an acetate group (CH3CO2-) attached to an organyl group . The exact structure would depend on the specific organyl group present in the ester.


Chemical Reactions Analysis

The chemical reactions involving acetate esters can be complex and varied. For instance, they can undergo reactions such as hydrolysis, where the ester bond is broken to form a carboxylic acid and an alcohol . The specifics of these reactions would depend on the exact structure of the ester and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

Acetate esters, including “®-1-phenylethyl acetate”, are known for their low toxicity and sweet odor . They also have unique physicochemical properties such as high thermal stability, large electrochemical window, and low vapor pressure . The exact physical and chemical properties would depend on the specific acetate ester.

Scientific Research Applications

  • One-pot Synthesis : (R)-1-phenylethyl acetate can be synthesized in a one-pot process starting from acetophenone. This involves hydrogenation over a metal-supported catalyst followed by acylation over an immobilized lipase (Mäki-Arvela et al., 2009). A similar process has been described using a cascade chemo-bio catalysis approach (Mäki-Arvela et al., 2008).

  • Mechanism Investigation : Research has delved into the mechanisms of chemo-bio catalyzed synthesis of (R)-1-phenylethyl acetate, emphasizing the importance of understanding the reaction network and the effects of different catalysts (Kirilin et al., 2010).

  • Enantioselective Resolution : Enantioselective resolution of (±)-1-phenylethyl acetate has been achieved using extracellular proteases from a deep-sea bacterium, Bacillus sp. DL-2. This method is important for preparing optically pure enantiomers, which have significant industrial applications (Dong et al., 2019).

  • Use in Perfumes and Cosmetics : 2-Phenylethyl acetate, closely related to (R)-1-phenylethyl acetate, is used widely in food, perfumes, cosmetics, shampoos, soaps, and household products. Its synthesis in a solvent-free system using immobilized lipase has been optimized for industrial production (Kuo et al., 2014).

  • Natural Occurrence and Identification : Investigations into the natural occurrence of 1-phenylethyl acetate have confirmed its presence in commercially available dried clove buds and essential oil from clove buds. This finding is important for understanding the natural sources of this compound (Gassenmeier et al., 2017).

  • Lipase-catalyzed Reactions : Lipase-catalyzed acylation in continuous down-flow fixed-bed reactors has been explored for the kinetic resolution of racemic 1-phenylethanol with ethyl acetate, demonstrating the application of (R)-1-phenylethyl acetate in biocatalytic processes (Şahin et al., 2012).

Future Directions

The future directions for research on acetate esters like “®-1-phenylethyl acetate” could involve exploring more sustainable synthesis methods , developing new applications for these compounds, and further investigating their physical and chemical properties . Additionally, there is potential for further exploration of their biological effects and mechanisms of action .

properties

IUPAC Name

[(1R)-1-phenylethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMXDOLUJCHOAY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315000
Record name (+)-Styrallyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-phenylethyl acetate

CAS RN

16197-92-5
Record name (+)-Styrallyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16197-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Styrallyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 Pounds of polypropylene are heated to about 300° F. 15 pounds of 2-methyl-4-pentanol acetate prepared according to Example IV (bulked fractions 4-6) are added to the liquified polypropylene. The procedure is carried out in the apparatus shown in FIGS. 9 and 10. After mixing for about 8 minutes, the valve "V" is opened to allow the exit of polypropylene mixture which has been treated with the phenylpentanol acetate, whereby solid pellets having pronounced aromas described as "green, vegetative, styrallyl acetate-like" are formed on the conveyor. The pellets thus obtained are then admixed with about 20 times their weight of unscented polypropylene and untreated polypropylene and the mixture is heated and molded into "spaghetti" tows. The "spaghetti" tows are cut into small cylinders approximately 0.1 inches in length ×0.2 inches in diameter. The cylinders have strong and pleasant aromas as described, supra.
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polypropylene
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phenylpentanol acetate
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Synthesis routes and methods II

Procedure details

Ethylbenzene (1 ml), t-butyl nitrite (1 mmol), N-hydroxyphthalimide (0.2 mmol), and acetic acid (1 ml) were placed in a flask and were stirred at 80° C. in an atmosphere of argon gas (1 atm=0.101 MPa) for 20 hours. The resulting reaction mixture was analyzed to find that acetophenone oxime, (1-nitroethyl)benzene, acetophenone, and α-methylbenzyl acetate were formed in yields of 47%, 4%, 17%, and 14%, respectively.
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Synthesis routes and methods III

Procedure details

Ethylbenzene (2 ml), t-butyl nitrite (4 mmol), N-hydroxyphthalimide (0.4 mmol), and acetic acid (2 ml) were placed in a flask and were stirred at 80° C. in an atmosphere of argon gas for 2.5 hours. The resulting mixture was further treated with sulfuric acid having a concentration of 98% by weight (200 mg) with stirring at 70° C. for 15 minutes. The reaction mixture was then neutralized with sodium hydroxide and was analyzed to find that acetophenone oxime, (1-nitroethyl)benzene, acetophenone, and α-methylbenzyl acetate were formed in yields of 61%, 1%, 8%, and 5%, respectively.
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Citations

For This Compound
236
Citations
J Liang, Y Zhang, A Sun, D Deng, Y Hu - Applied biochemistry and …, 2016 - Springer
A novel microbial esterase BSE01281 identified from the Indian Ocean was cloned, expressed, and functionally characterized. Esterase BSE01281 could enanoselectively resolve (±)-1-…
Number of citations: 25 link.springer.com
P Mäki-Arvela, S Sahin, N Kumar, JP Mikkola… - Catalysis Today, 2009 - Elsevier
… One-pot synthesis of R-1-phenylethyl acetate was investigated starting from hydrogenation … immobilized lipase yielded maximally 22% R-1-phenylethyl acetate. The support acidity had …
Number of citations: 17 www.sciencedirect.com
A Kirilin, S Sahin, A Tokarev, P Mäki-Arvela… - Kinetics and …, 2010 - Springer
… of R 1 phenylethyl acetate [5]. The aim in this work was to elucidate the reaction network of the one pot synthesis of R 1 phenylethyl acetate … One pot synthesis of R 1 phenylethyl acetate …
Number of citations: 1 link.springer.com
M Panić, M Radović, I Maros, AJ Tušek, MC Bubalo… - Process …, 2021 - Elsevier
Over the past decade, natural deep eutectic solvents (NADES) have become promising green solvent from both environmental and technological perspectives. The number of structural …
Number of citations: 14 www.sciencedirect.com
D Xu, J Wang, C Jiang - Open Access Library Journal, 2022 - scirp.org
In this study, porcine pancreatic lipase (PPL), Candida antarctica lipase (CAL-B, free state) and Novozyme 435 lipase were used as catalysts to establish an efficient, highly selective …
Number of citations: 2 www.scirp.org
P Mäki-Arvela, S Sahin, N Kumar, T Heikkilä… - Applied Catalysis A …, 2008 - Elsevier
… molar fraction of R-1-phenylethyl acetate as a … R-1-phenylethyl acetate (23 mol%) obtained as a function of time. At the same time when the rate for formation of R-1-phenylethyl acetate …
Number of citations: 9 www.sciencedirect.com
P Mäki-Arvela, S Sahin, N Kumar, T Heikkilä… - Journal of Molecular …, 2008 - Elsevier
… One-pot synthesis of R-1-phenylethyl acetate starting from acetophenone hydrogenation was studied over supported palladium catalysts in combination with an immobilized lipase. …
Number of citations: 25 www.sciencedirect.com
L Dong, Y Xu, Y Zhang, A Sun, Y Hu - Chemical Research in Chinese …, 2019 - Springer
Bacillus sp. DL-2 was isolated from the deep sea of the Western Pacific and further utilized as novel biocatalysts to efficiently asymmetrically hydrolyze (±)-1-phenylethyl acetate. After …
Number of citations: 2 link.springer.com
A Kirilin, P Mäki-Arvela, M Rupp, E Toukoniitty… - Research on Chemical …, 2010 - Springer
… The mechanism in one-pot synthesis of R-1-phenylethyl acetate starting from acetophenone … , one-pot synthesis of R-1-phenylethyl acetate, and some transformations of reaction …
Number of citations: 6 link.springer.com
L Dong, S Qi, J Jia, Y Zhang, Y Hu - Biocatalysis and …, 2022 - Taylor & Francis
Bacillus sp. DL-1 was isolated from the deep sea of the Western Pacific Ocean and behaved very good resistance to NaCl. The extracellular proteases of Bacillus sp. DL-1 were found to …
Number of citations: 2 www.tandfonline.com

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